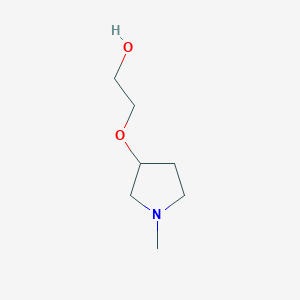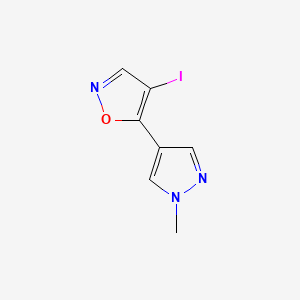
3-Bromo-1-propyl-1H-pyrazole
Vue d'ensemble
Description
3-Bromo-1-propyl-1H-pyrazole is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a bromine atom at the third position and a propyl group at the first position of the pyrazole ring. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemistry, and material science .
Mécanisme D'action
Target of Action
Pyrazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors . For instance, 4-substituted pyrazoles have been shown to act as inhibitors of liver alcohol dehydrogenase .
Mode of Action
For instance, they can inhibit the activity of enzymes, such as liver alcohol dehydrogenase . They can also participate in reactions such as [3 + 2] cycloadditions .
Biochemical Pathways
For instance, they can inhibit oxidative phosphorylation and ATP exchange reactions .
Result of Action
For instance, they can inhibit the activity of enzymes, leading to changes in cellular metabolism .
Analyse Biochimique
Biochemical Properties
The nature of these interactions can be influenced by the specific substituents on the pyrazole ring .
Cellular Effects
Other pyrazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Pyrazoles can be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Pyrazoles can interact with various transporters or binding proteins, which can affect their localization or accumulation .
Subcellular Localization
Pyrazoles can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-propyl-1H-pyrazole can be achieved through various methods. One common approach involves the cyclocondensation of hydrazine with a suitable 1,3-dicarbonyl compound, followed by bromination. For instance, the reaction of 1-propyl-3-pyrazolin-5-one with bromine in an appropriate solvent can yield this compound .
Another method involves the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block in a [3+2] cycloaddition reaction with terminal alkynes, followed by bromination .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-1-propyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in an inert solvent like dichloromethane.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products Formed
Substituted Pyrazoles: Formed through nucleophilic substitution reactions.
Oxidized Derivatives: Formed through oxidation reactions.
Cyclized Products: Formed through cyclization reactions.
Applications De Recherche Scientifique
3-Bromo-1-propyl-1H-pyrazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic activities, such as anti-inflammatory, anticancer, and antimicrobial agents
Agrochemistry: The compound is used in the development of agrochemicals, including herbicides and fungicides.
Material Science: It is employed in the synthesis of advanced materials, such as organic semiconductors and polymers.
Biological Studies: The compound is used in biological studies to investigate its effects on various biological targets and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-1-methyl-1H-pyrazole: Similar structure but with a methyl group instead of a propyl group.
4-Bromo-1H-pyrazole: Similar structure but with the bromine atom at the fourth position.
3,5-Dimethylpyrazole: Similar pyrazole ring but with two methyl groups at the third and fifth positions.
Uniqueness
3-Bromo-1-propyl-1H-pyrazole is unique due to the presence of both a bromine atom and a propyl group, which confer distinct chemical and biological properties. The combination of these substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable scaffold for the development of novel bioactive molecules .
Propriétés
IUPAC Name |
3-bromo-1-propylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2/c1-2-4-9-5-3-6(7)8-9/h3,5H,2,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLAXOBNUFVLQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC(=N1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601306500 | |
| Record name | 1H-Pyrazole, 3-bromo-1-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601306500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354706-10-7 | |
| Record name | 1H-Pyrazole, 3-bromo-1-propyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354706-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole, 3-bromo-1-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601306500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl [1-(4-fluorophenyl)-4-oxobutan-2-yl]carbamate](/img/structure/B3047111.png)
![N1,N4-Bis(benzo[d]isothiazol-3-yl)cyclohexane-1,4-diamine](/img/structure/B3047112.png)
![[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-methanol](/img/structure/B3047113.png)









